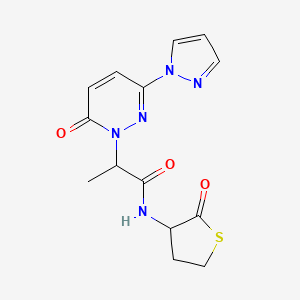

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide

Description

Properties

IUPAC Name |

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-(2-oxothiolan-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3S/c1-9(13(21)16-10-5-8-23-14(10)22)19-12(20)4-3-11(17-19)18-7-2-6-15-18/h2-4,6-7,9-10H,5,8H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFSEBYVRKNFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCSC1=O)N2C(=O)C=CC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide is a complex organic molecule characterized by its unique structural features, which include a pyridazine core, pyrazole and thiophene moieties. This article reviews the biological activities associated with this compound, exploring its potential pharmacological applications based on existing research.

Structural Features

The molecular formula of the compound is with a molecular weight of 423.45 g/mol. The presence of multiple heteroatoms and functional groups suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₇O₃S |

| Molecular Weight | 423.45 g/mol |

| CAS Number | 1334375-65-3 |

Biological Activity

The biological activity of this compound is inferred from its structural analogs and related compounds that exhibit significant pharmacological properties. Notably, compounds with similar features have been studied for their roles in various therapeutic areas:

- Antiplatelet Activity : Compounds featuring pyridazine and pyrazole rings have been identified as potent antagonists of the P2Y12 receptor, which plays a crucial role in platelet aggregation. For example, SAR216471, a known P2Y12 antagonist, demonstrated significant inhibition of ADP-induced platelet aggregation (IC50 values ranging from 62 to 108 nM) and showed favorable pharmacokinetic profiles in preclinical studies .

- Anticancer Properties : Similar pyridazinone derivatives have been reported to possess anticancer activities by targeting specific pathways involved in tumor growth and metastasis. Research indicates that these compounds can induce apoptosis in cancer cell lines.

- Antimicrobial Effects : Heterocyclic compounds containing pyrazole and thiophene moieties are often explored for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains, highlighting their potential as novel antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to This compound :

Study 1: Antiplatelet Activity

A study focused on SAR216471 found that it effectively inhibited platelet aggregation in vitro and demonstrated dose-dependent antithrombotic activity in vivo, suggesting that similar compounds may exhibit comparable effects due to their structural similarities .

Study 2: Anticancer Mechanisms

Research on pyridazinone derivatives revealed that they can trigger apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. This mechanism underscores the therapeutic potential of compounds like the one for cancer treatment.

Study 3: Antimicrobial Efficacy

Compounds with pyrazole rings have shown promising results against various pathogens, including resistant strains of bacteria. Their mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazine-Pyrazole Derivatives

- N-(2-Methylphenyl)-6-(1H-Pyrazol-1-yl)Pyridazin-3-Amine (): Structure: Pyridazine-pyrazole core with an amine-linked 2-methylphenyl group. Key Differences: Lacks the propanamide linker and tetrahydrothiophenone group. The methylphenyl substituent may reduce solubility compared to the target compound’s polar amide and sulfur-containing ring.

Propanamide-Based Heterocycles ()

Compounds such as N-(2-Methoxyphenyl)-3-(1H-Pyrazol-1-yl)Propanamide (4) and N-(4-Chlorophenyl)-3-(1H-1,2,4-Triazol-1-yl)Propanamide (9) share the propanamide backbone but differ in substituents:

- Substituent Effects :

- Methoxy (4–6) and chloro (7–9) groups on phenyl rings modulate electronic properties and lipophilicity.

- Triazole vs. pyrazole alters hydrogen-bonding capacity and steric bulk.

- Pharmacological Data :

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Analogs and Target Compound

*Estimated via computational tools (e.g., ChemDraw).

Key Observations:

- Solubility: The target compound’s tetrahydrothiophenone and amide groups likely reduce LogP (~1.8) compared to chlorophenyl (LogP ~2.9) or methylphenyl (LogP ~2.5) analogs, enhancing aqueous solubility.

- The sulfur-containing ring may confer resistance to oxidative metabolism, extending half-life .

Methodological Considerations

Crystallographic data for analogs (e.g., ) were resolved using SHELX programs, ensuring precise structural validation . Computational docking (e.g., GSK-3 in ) and cell-based assays () provide foundational insights into structure-activity relationships (SARs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.